

Unveiling the Solid-State Architecture of 2,4-Diphenylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Diphenylthiazole

Cat. No.: B167676

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the crystal structure analysis of **2,4-diphenylthiazole**. While a specific single-crystal X-ray diffraction study for **2,4-diphenylthiazole** is not readily available in the public domain, this document outlines the general experimental protocols and computational data available for this compound. It serves as a foundational resource for researchers seeking to determine its crystal structure or understand its solid-state properties for applications in drug design and materials science.

Physicochemical Properties of 2,4-Diphenylthiazole

A summary of the computed physicochemical properties for **2,4-diphenylthiazole** is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental conditions.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₁ NS	PubChem[1]
Molecular Weight	237.32 g/mol	PubChem[1]
IUPAC Name	2,4-diphenyl-1,3-thiazole	PubChem[1]
CAS Number	1826-14-8	PubChem[1]
SMILES	C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3	PubChem[1]

Experimental Protocols

Synthesis and Crystallization of 2,4-Diphenylthiazole

The synthesis of **2,4-diphenylthiazole** can be achieved through established methods for thiazole ring formation. A common approach involves the Hantzsch thiazole synthesis, which is a condensation reaction between a α -haloketone and a thioamide. For **2,4-diphenylthiazole**, this would typically involve the reaction of phenacyl bromide with thiobenzamide.

Synthesis Protocol:

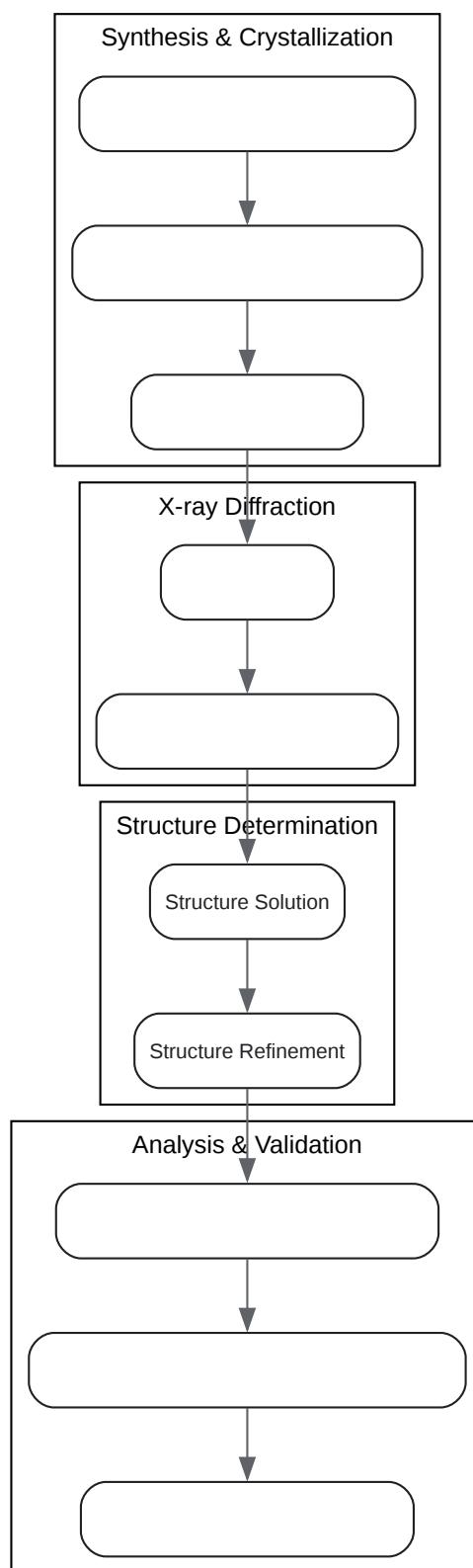
- Reaction Setup: In a round-bottom flask, dissolve thiobenzamide in a suitable solvent such as ethanol.
- Addition of Reactant: Add an equimolar amount of phenacyl bromide to the solution.
- Reaction Conditions: The mixture is typically stirred at room temperature or gently heated under reflux for several hours to ensure the completion of the reaction.
- Work-up: After cooling, the reaction mixture is often neutralized with a base, such as sodium bicarbonate solution, to precipitate the crude product.
- Purification: The crude **2,4-diphenylthiazole** is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetone to obtain crystals of sufficient quality for X-ray diffraction analysis.[2][3][4]

Crystallization:

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or by slow cooling of a hot, saturated solution. Vapor diffusion is another common technique where a solution of the compound is allowed to slowly equilibrate with a vapor of a miscible solvent in which the compound is less soluble.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of **2,4-diphenylthiazole** would follow a standard protocol for small molecule single-crystal X-ray diffraction.


Experimental Workflow:

- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a single-crystal X-ray diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer uses a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation) to irradiate the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
- **Data Reduction:** The collected diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects, and absorption.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares techniques to minimize the difference between the observed and calculated structure factors. Anisotropic displacement parameters for non-hydrogen atoms are typically refined. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.
- **Structure Validation:** The final refined crystal structure is validated using software tools like CHECKCIF to ensure the quality and correctness of the model. The crystallographic data is

then typically deposited in a public database such as the Cambridge Structural Database (CSD).[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Visualization of Experimental Workflow

The general workflow for the crystal structure analysis of a small molecule like **2,4-diphenylthiazole** is depicted in the following diagram.

[Click to download full resolution via product page](#)*General workflow for crystal structure analysis.*

This guide provides a foundational framework for the crystal structure analysis of **2,4-diphenylthiazole**. The successful determination of its crystal structure will be invaluable for understanding its solid-state behavior and for the rational design of new materials and therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Diphenylthiazole | C15H11NS | CID 616975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines – Oriental Journal of Chemistry [orientjchem.org]
- 3. jocpr.com [jocpr.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mkuniversity.ac.in [mkuniversity.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unveiling the Solid-State Architecture of 2,4-Diphenylthiazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b167676#crystal-structure-analysis-of-2-4-diphenylthiazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com